(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid
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Overview
Description
(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a trichloroacetyl group and a conjugated enone system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the trichloroacetyl group. The final step involves the formation of the enone system through a series of condensation reactions.
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Enone Formation: The final step involves the condensation of the trichloroacetylated pyrrole with an appropriate aldehyde or ketone under basic or acidic conditions to form the enone system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone system to an alcohol or alkane.
Substitution: The trichloroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to substitute the trichloroacetyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of various enzymes, particularly those involved in oxidation-reduction reactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The enone system can participate in Michael addition reactions, further influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-2-yl]-4-oxobut-2-enoic acid
- (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-4-yl]-4-oxobut-2-enoic acid
Uniqueness
Compared to similar compounds, (2E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]-4-oxobut-2-enoic acid is unique due to the specific positioning of the trichloroacetyl group and the enone system. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-4-[1-methyl-5-(2,2,2-trichloroacetyl)pyrrol-3-yl]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl3NO4/c1-15-5-6(8(16)2-3-9(17)18)4-7(15)10(19)11(12,13)14/h2-5H,1H3,(H,17,18)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNAEUJYAGZMKE-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)C(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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